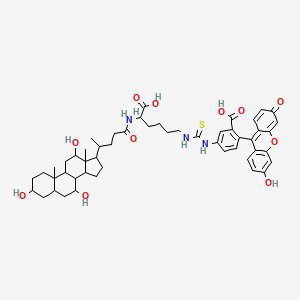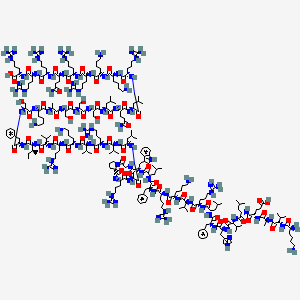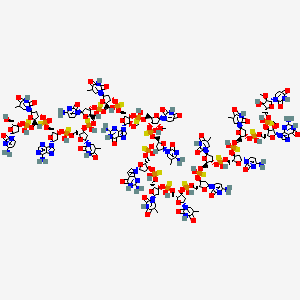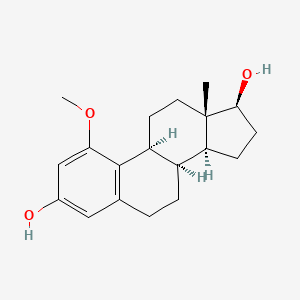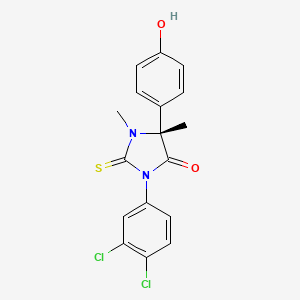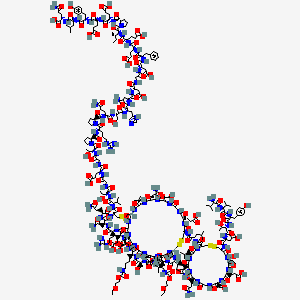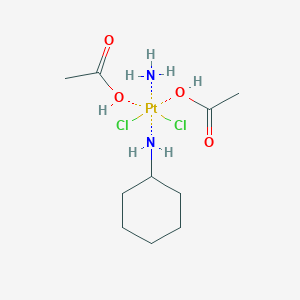
Bis-acetatoamminedichlorocyclohexylamine platinum(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JM216, also known as bis-acetato-ammine dichlorocyclohexylamine platinum IV, is a platinum-based anticancer drug. It was developed as an orally active alternative to cisplatin and carboplatin, which are administered intravenously. JM216 is part of the Pt(IV) mixed ammine/amine dicarboxylate dichloride series and was designed to overcome the poor gastrointestinal absorption of its predecessors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JM216 involves the reaction of platinum(IV) chloride with cyclohexylamine, followed by the addition of acetic acid to form the bis-acetato complex. The reaction conditions typically involve:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents, depending on the specific step.
Purification: Crystallization or chromatography to obtain the pure compound
Industrial Production Methods: Industrial production of JM216 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: for the synthesis steps.
Automated purification systems: to ensure consistent quality.
Stringent quality control measures: to meet pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions: JM216 undergoes several types of chemical reactions, including:
Substitution Reactions: Where ligands in the platinum complex are replaced by other ligands.
Reduction Reactions: Conversion of the Pt(IV) complex to Pt(II) species.
Hydrolysis: Reaction with water leading to the formation of aquated species
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as chloride ions or amines.
Reduction Reactions: Often use reducing agents like sodium borohydride or ascorbic acid.
Hydrolysis: Occurs under physiological conditions or in the presence of acidic or basic catalysts
Major Products:
Substitution Products: Various platinum complexes with different ligands.
Reduction Products: Pt(II) complexes, such as cis-ammine dichloro (cyclohexylamine) platinum (II) (JM118).
Hydrolysis Products: Aquated platinum species
Scientific Research Applications
JM216 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound for studying platinum-based drug mechanisms and interactions.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Primarily researched for its anticancer properties, showing efficacy against various tumor types, including ovarian, prostate, and lung cancers.
Industry: Explored for potential use in combination therapies and as a template for developing new platinum-based drugs
Mechanism of Action
The mechanism of action of JM216 involves:
DNA Binding: JM216 binds to the DNA of cancer cells, forming platinum-DNA adducts that interfere with DNA replication and transcription.
Induction of Apoptosis: The DNA damage triggers cellular pathways leading to apoptosis (programmed cell death).
Circumvention of Resistance: JM216 can overcome resistance mechanisms seen with cisplatin, such as reduced drug uptake and enhanced DNA repair
Comparison with Similar Compounds
Cisplatin: An intravenously administered platinum-based drug with significant nephrotoxicity and neurotoxicity.
Carboplatin: A less toxic analogue of cisplatin, also administered intravenously.
Oxaliplatin: Another platinum-based drug used primarily for colorectal cancer.
Comparison:
Oral Administration: JM216 is unique in being orally active, providing a more convenient administration route compared to its intravenous counterparts.
Toxicity Profile: JM216 has a toxicity profile similar to carboplatin, with myelosuppression being dose-limiting but lacking significant nephrotoxicity and neurotoxicity.
Properties
Molecular Formula |
C10H24Cl2N2O4Pt |
|---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
acetic acid;azane;cyclohexanamine;dichloroplatinum |
InChI |
InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+2/p-2 |
InChI Key |
TWEQNPPRXJRHHM-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)N.N.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


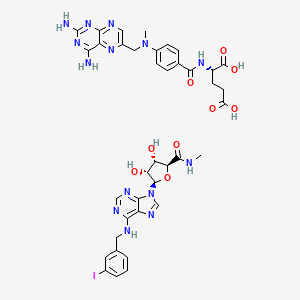
![2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]amino]acetate;gadolinium(3+)](/img/structure/B10832490.png)
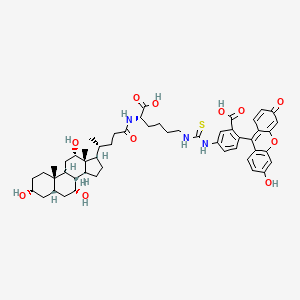
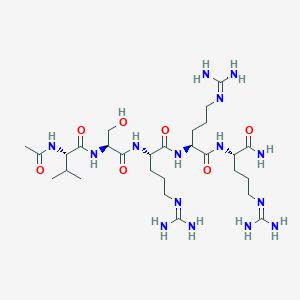
![1-[3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-yl]ethanone](/img/structure/B10832514.png)
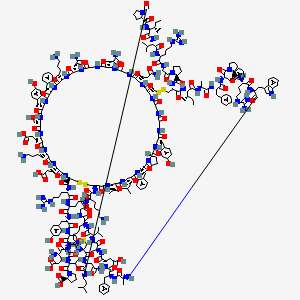
![[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfonatooxy-2-(sulfonatooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfonatooxyoxan-2-yl]methyl phosphate](/img/structure/B10832525.png)
